molecular formula C7H15N B14664055 N,N,2-Trimethylbut-2-en-1-amine CAS No. 40267-41-2

N,N,2-Trimethylbut-2-en-1-amine

Cat. No.: B14664055
CAS No.: 40267-41-2
M. Wt: 113.20 g/mol
InChI Key: DKIVIRNEONJXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2-Trimethylbut-2-en-1-amine: is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a nitrogen atom bonded to two methyl groups and a butenyl group, making it a tertiary amine. The structure of this compound is significant due to its unique arrangement of atoms, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,2-Trimethylbut-2-en-1-amine can be achieved through several methods. One common approach involves the alkylation of secondary amines with alkyl halides. For instance, the reaction of N,N-dimethylamine with 2-chlorobut-2-ene under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: N,N,2-Trimethylbut-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or amides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the compound can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other nitrogen-containing compounds.

Scientific Research Applications

N,N,2-Trimethylbut-2-en-1-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.

    Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which N,N,2-Trimethylbut-2-en-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s reactivity is largely determined by the electronic properties of the nitrogen atom and the surrounding alkyl groups.

Comparison with Similar Compounds

    N,N-Dimethylbut-2-en-1-amine: Similar structure but lacks the additional methyl group on the nitrogen atom.

    N,N-Diethylbut-2-en-1-amine: Contains ethyl groups instead of methyl groups on the nitrogen atom.

    N,N,2-Trimethylpent-2-en-1-amine: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness: N,N,2-Trimethylbut-2-en-1-amine is unique due to its specific arrangement of methyl and butenyl groups around the nitrogen atom. This configuration imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

40267-41-2

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

N,N,2-trimethylbut-2-en-1-amine

InChI

InChI=1S/C7H15N/c1-5-7(2)6-8(3)4/h5H,6H2,1-4H3

InChI Key

DKIVIRNEONJXNW-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.